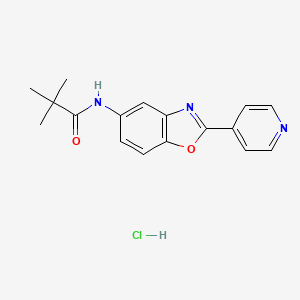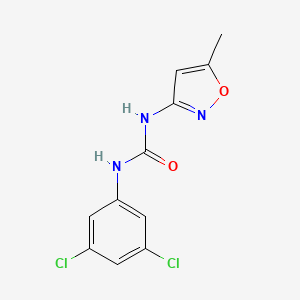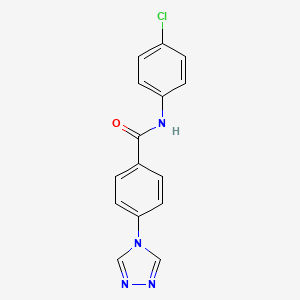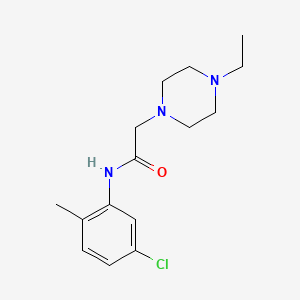
2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring fused with a pyridine ring, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the pyridine moiety. The final step involves the addition of the propanamide group. Common reagents used in these reactions include pyridine, benzoxazole precursors, and various amides. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzoxazole or pyridine rings.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the pyridine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(4-pyridinyl)propanamide
- N-(2-pyridinyl)benzoxazole
- 2,2-dimethyl-N-(benzoxazol-5-yl)propanamide
Uniqueness
What sets 2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride apart is its unique combination of the benzoxazole and pyridine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c1-17(2,3)16(21)19-12-4-5-14-13(10-12)20-15(22-14)11-6-8-18-9-7-11;/h4-10H,1-3H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZVONTTQSUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3R)-3-amino-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]cyclopentane-1-carboxamide](/img/structure/B5381108.png)
![N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B5381126.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5381128.png)
![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5381132.png)
![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-Diiodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene](/img/structure/B5381148.png)
![N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B5381167.png)
![1-(2-Methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea](/img/structure/B5381179.png)
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B5381182.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)



